

# Application Notes and Protocols for Dipropylene Glycol in Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dipropylene Glycol

Cat. No.: B041319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dipropylene glycol** (DPG) as a versatile excipient in pharmaceutical formulations. This document details its primary applications, presents relevant quantitative data, and offers detailed experimental protocols for key evaluation methods.

## Introduction to Dipropylene Glycol (DPG) as a Pharmaceutical Excipient

**Dipropylene glycol** is a high-purity, clear, colorless, and nearly odorless liquid with the chemical formula  $C_6H_{14}O_3$ .<sup>[1]</sup> It is a diol and is miscible with water and many organic solvents.<sup>[2]</sup> In the pharmaceutical industry, DPG is a widely used excipient due to its excellent safety profile, low toxicity, and versatile physicochemical properties.<sup>[1][3]</sup> It is generally recognized as safe (GRAS) for use in food contact materials and is approved for use in pharmaceutical and cosmetic products.<sup>[2]</sup>

DPG serves several key functions in pharmaceutical formulations, including:

- **Solvent and Cosolvent:** DPG is an effective solvent for a wide range of active pharmaceutical ingredients (APIs), including both hydrophilic and lipophilic compounds.<sup>[1][3][4]</sup> It is particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble drugs.<sup>[3][4]</sup>

- **Viscosity Modifier:** DPG can be used to adjust the viscosity of liquid and semi-solid formulations, which is crucial for achieving the desired consistency, spreadability, and stability.[5]
- **Plasticizer:** In solid dosage forms, particularly in tablet coatings, DPG acts as a plasticizer, improving the flexibility and preventing cracking of the film coat.[6]
- **Stabilizer:** DPG can help to stabilize formulations by preventing the degradation of the API and other excipients.[7]
- **Humectant:** Its hygroscopic nature allows it to attract and retain moisture, which can be beneficial in topical formulations to prevent them from drying out.

DPG is utilized in a variety of dosage forms, including oral solutions, topical creams and ointments, and parenteral formulations.[3]

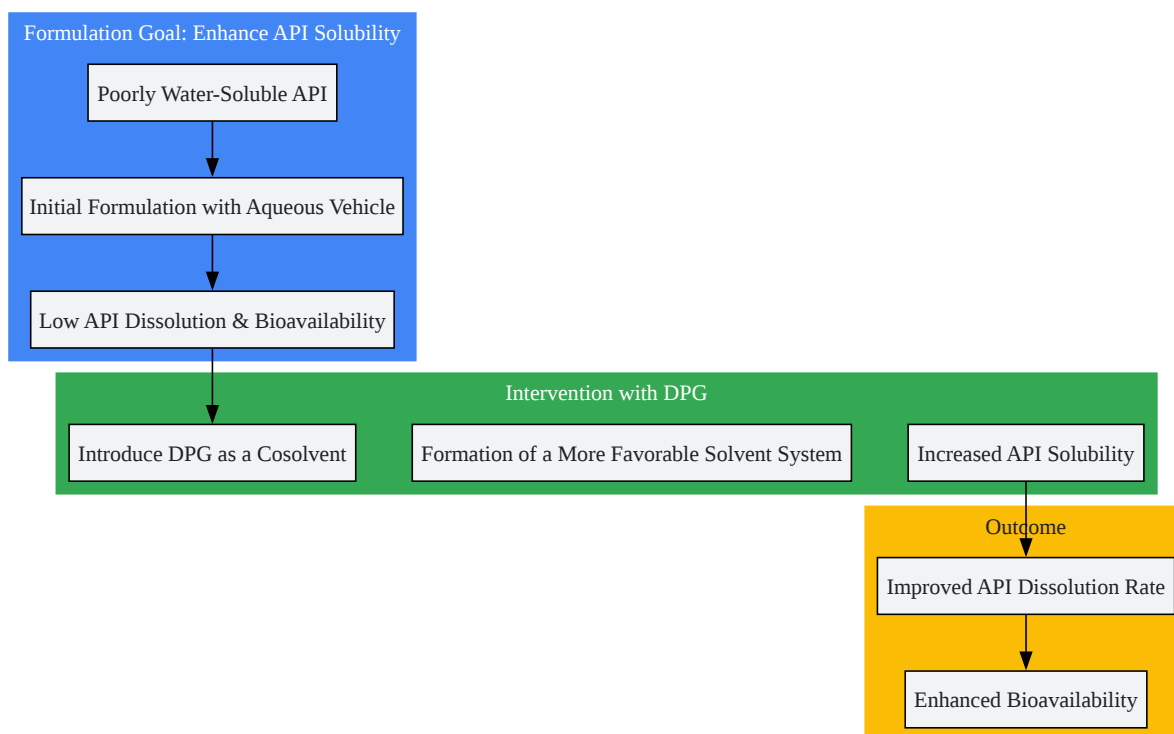
## Key Applications and Physicochemical Data

### Solvent and Cosolvent for Enhanced Solubility

One of the primary applications of DPG is to enhance the solubility of poorly soluble APIs. By increasing the drug's solubility, DPG can improve its dissolution rate and subsequent bioavailability.[4] The use of DPG as a cosolvent with water allows for the creation of solvent systems with a wide range of polarities to suit various APIs.

While specific solubility data for a broad spectrum of drugs in pure DPG is not extensively tabulated in publicly available literature, its structural similarity to propylene glycol (PG) suggests comparable solvent properties.[8] Therefore, solubility data in PG can often be used as an initial guide.

#### Logical Relationship for Solubility Enhancement



[Click to download full resolution via product page](#)

Caption: Logical workflow for using DPG to enhance API solubility.

## Viscosity Modifier in Liquid and Semi-Solid Formulations

DPG is an effective viscosity-modifying agent in various pharmaceutical formulations.[5] The ability to control the viscosity of a product is critical for its performance, stability, and patient

acceptance. The viscosity of aqueous solutions of DPG increases with concentration and decreases with temperature.

Table 1: Viscosity of Aqueous **Dipropylene Glycol** Solutions at Different Temperatures

DPG Concentration (mol %)	Temperature (K)	Viscosity (mPa·s)
25	290	4.6
25	320	2.1
25	350	1.2
50	290	14.5
50	320	5.3
50	350	2.6
75	290	38.2
75	320	11.8
75	350	5.1
100	290	107.0
100	320	25.0
100	350	9.8

Source: Adapted from Sun, T., & Teja, A. S. (2004). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, **Dipropylene Glycol**, and Tripropylene Glycol between 290 K and 460 K. Journal of Chemical & Engineering Data, 49(5), 1311–1317.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Plasticizer in Tablet Coatings

In aqueous film coating of solid dosage forms, plasticizers are essential to improve the flexibility and durability of the polymer film. DPG can be used as a plasticizer to prevent cracking and

peeling of the tablet coating, ensuring the integrity of the dosage form and potentially modifying the release characteristics of the API.[6]

## Experimental Protocols

### Protocol for Determining API Solubility in DPG Cosolvent Systems

This protocol outlines the shake-flask method for determining the solubility of an API in various DPG-water cosolvent systems.

#### Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining API solubility in DPG cosolvent systems.

#### Materials:

- Active Pharmaceutical Ingredient (API) powder
- **Dipropylene Glycol** (pharmaceutical grade)
- Purified water
- Glass vials with screw caps
- Shaking incubator or water bath
- Syringe filters (e.g., 0.45  $\mu\text{m}$ )
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

#### Procedure:

- **Preparation of Cosolvent Systems:** Prepare a series of DPG-water cosolvent systems at different volume/volume ratios (e.g., 0%, 10%, 20%, 40%, 60%, 80%, and 100% DPG in water).
- **Addition of API:** Add an excess amount of the API to a known volume (e.g., 5 mL) of each cosolvent system in a glass vial. The presence of undissolved API at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to reach saturation.
- **Sampling and Filtration:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved API.
- **Analysis:** Dilute the filtered samples appropriately with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC.
- **Data Analysis:** Calculate the saturation solubility of the API in each cosolvent system, typically expressed in mg/mL or mol/L.

## Protocol for Viscosity Measurement of a DPG-Containing Topical Formulation

This protocol describes the use of a rotational viscometer to measure the viscosity of a semi-solid topical formulation containing DPG.

#### Materials:

- Topical formulation (cream or ointment) containing DPG
- Rotational viscometer with appropriate spindles
- Temperature-controlled water bath or Peltier system

- Beaker or sample container

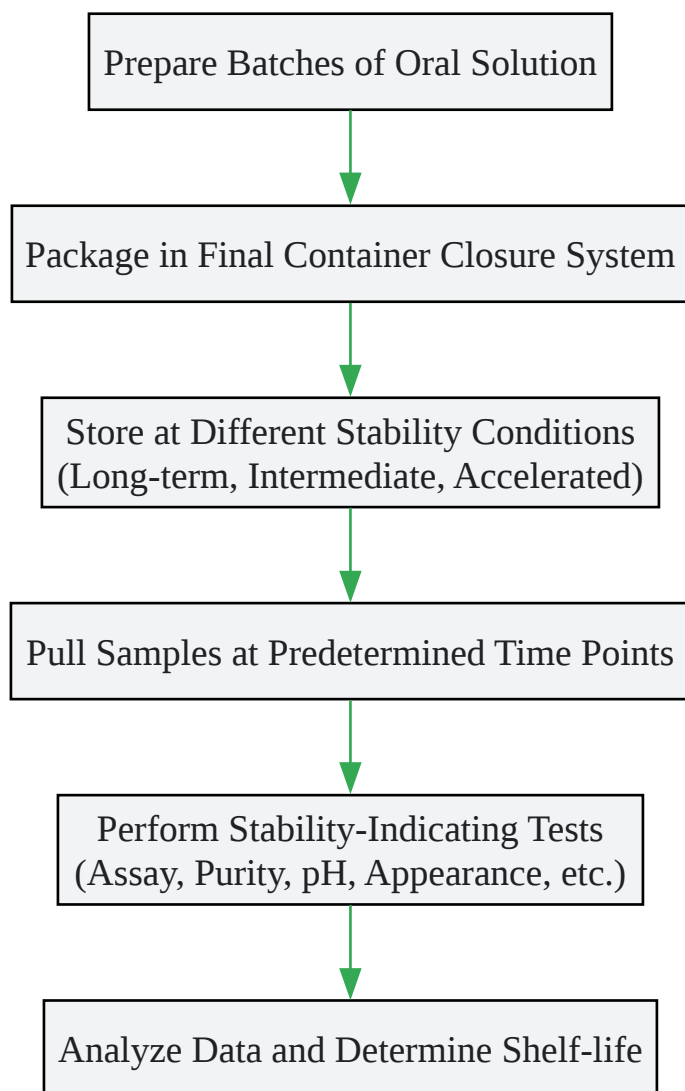
#### Procedure:

- **Sample Preparation:** Place a suitable amount of the topical formulation into the sample container. Ensure there are no air bubbles in the sample.
- **Temperature Control:** Equilibrate the sample to the desired temperature (e.g., 25 °C) using a temperature-controlled system.
- **Viscometer Setup:** Select an appropriate spindle and rotational speed based on the expected viscosity of the formulation.
- **Measurement:** Immerse the spindle into the sample up to the marked level. Start the rotation of the spindle and allow the reading to stabilize. Record the viscosity reading in mPa·s or cP.
- **Shear Rate Dependence:** To assess the flow behavior (e.g., shear-thinning), measure the viscosity at a range of different rotational speeds.
- **Data Analysis:** Plot viscosity as a function of shear rate (or rotational speed) to characterize the rheological properties of the formulation.

## Protocol for Evaluating the Stability of a DPG-Based Oral Solution

This protocol outlines a stability study for an oral solution where DPG is a key excipient.

### Workflow for Stability Testing of a DPG-Based Oral Solution



[Click to download full resolution via product page](#)

Caption: Workflow for conducting a stability study on a DPG-based oral solution.

Materials:

- Three batches of the final oral solution formulation
- Final container closure system (bottles, caps)
- Stability chambers set to ICH recommended conditions (e.g., 25 °C/60% RH, 30 °C/65% RH, 40 °C/75% RH)
- Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities)



- pH meter
- Other necessary laboratory equipment for physical and chemical testing

#### Procedure:

- **Batch Preparation and Packaging:** Manufacture at least three batches of the oral solution and package them in the proposed commercial container closure system.
- **Storage:** Place the packaged samples into stability chambers maintained at the specified long-term, intermediate, and accelerated storage conditions.
- **Testing Schedule:** Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- **Analytical Testing:** At each time point, perform a series of tests on the samples, including:
  - **Appearance:** Visual inspection for color, clarity, and precipitation.
  - **Assay of API:** To determine the potency of the drug.
  - **Purity/Degradation Products:** To quantify any impurities or degradation products.
  - **pH:** To monitor any changes in the acidity or alkalinity of the solution.
  - **Preservative content** (if applicable).
- **Data Evaluation:** Analyze the data collected over time to identify any trends in the degradation of the API or changes in the physical and chemical properties of the solution. Use this data to establish a shelf-life for the product under the recommended storage conditions.

## Conclusion

**Dipropylene glycol** is a highly versatile and valuable excipient in pharmaceutical formulation development. Its multifunctional properties as a solvent, cosolvent, viscosity modifier, plasticizer, and stabilizer, combined with its excellent safety profile, make it a suitable choice for

a wide range of dosage forms. The protocols provided in these application notes offer a framework for researchers and formulation scientists to effectively evaluate and utilize DPG in the development of stable and efficacious drug products. It is essential to conduct formulation-specific studies to optimize the concentration of DPG and ensure compatibility with the API and other excipients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Science Behind Dipropylene Glycol: How It Works [epchems.com]
- 2. shell.com [shell.com]
- 3. nbinnco.com [nbinnco.com]
- 4. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]
- 5. How to Adjust Formula Viscosity with Dipropylene Glycol? [eureka.patsnap.com]
- 6. Dipropylene Glycol (DPG) for Pharmaceutical Tablet Coating for Healthcare & Pharma | Ookto - The AI powered chemical marketplace [ookto.com]
- 7. Dipropylene Glycol's Importance for Enhanced Emulsion Stability [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, Dipropylene Glycol, and Tripropyl... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Application Notes and Protocols for Dipropylene Glycol in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041319#dipropylene-glycol-in-pharmaceutical-formulations-as-an-excipient]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)